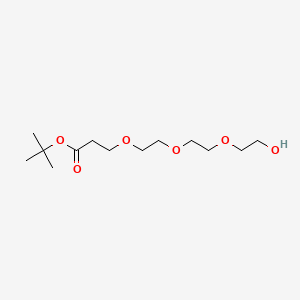

12-Hidroxi-4,7,10-trioxadodecanoato de terc-butilo

Descripción general

Descripción

Hidroxí-PEG3-(CH2)2-Boc, también conocido como éster tert-butílico del ácido 12-hidroxí-4,7,10-trioxadodecanoico, es un derivado de polietilenglicol. Contiene un grupo hidroxilo, una cadena de polietilenglicol y un grupo protector terc-butoxicarbonilo (Boc). Este compuesto es conocido por su hidrofilicidad, biocompatibilidad y reactividad química, lo que lo hace útil en diversas aplicaciones biomédicas, incluidos los sistemas de administración de fármacos y la construcción de materiales biomédicos .

Aplicaciones Científicas De Investigación

Hidroxí-PEG3-(CH2)2-Boc se utiliza ampliamente en la investigación científica debido a su versatilidad:

Química: Utilizado como un enlace en la síntesis de moléculas complejas.

Biología: Emplead en la modificación de biomoléculas para mejorar la solubilidad y la estabilidad.

Medicina: Utilizado en sistemas de administración de fármacos para mejorar la biodisponibilidad de los agentes terapéuticos.

Industria: Aplicado en el desarrollo de materiales biomédicos como hidrogeles y nanopartículas.

Mecanismo De Acción

El mecanismo de acción de Hidroxí-PEG3-(CH2)2-Boc implica su capacidad para actuar como un enlace o espaciador en varios sistemas químicos y biológicos. La cadena de polietilenglicol proporciona flexibilidad e hidrofilicidad, mientras que el grupo Boc ofrece protección durante los procesos sintéticos. El grupo hidroxilo permite una mayor funcionalización, lo que permite que el compuesto interactúe con varios objetivos y vías moleculares .

Análisis Bioquímico

Biochemical Properties

tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate plays a crucial role in biochemical reactions, particularly in the synthesis of bioconjugates. It interacts with enzymes, proteins, and other biomolecules through its hydroxyl and ester functional groups. These interactions often involve the formation of covalent bonds, enabling the compound to act as a bridge between different biomolecules. For instance, it can be used to link peptides or proteins to other molecules, enhancing their stability and functionality .

Cellular Effects

The effects of tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the solubility and stability of conjugated biomolecules, thereby improving their cellular uptake and efficacy. Additionally, it can affect the expression of specific genes involved in metabolic pathways, leading to altered cellular responses .

Molecular Mechanism

At the molecular level, tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate exerts its effects through binding interactions with biomolecules. The hydroxyl group of the compound can form hydrogen bonds with amino acid residues in proteins, while the ester group can participate in esterification reactions. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or acidic conditions, leading to the formation of its corresponding acid and alcohol. Long-term studies have shown that the compound can maintain its activity for extended periods, although its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can enhance the bioavailability and efficacy of conjugated biomolecules. At high doses, it may exhibit toxic or adverse effects, such as cellular toxicity or immune responses. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .

Metabolic Pathways

tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound can be metabolized by esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. These metabolites can then enter other metabolic pathways, influencing metabolic flux and metabolite levels. The interactions with specific enzymes and cofactors are crucial for determining the compound’s metabolic fate and biological activity .

Transport and Distribution

Within cells and tissues, tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The hydrophilic nature of the PEG spacer enhances its solubility in aqueous media, promoting efficient transport across cell membranes. Additionally, the compound’s distribution can be influenced by its binding affinity to specific proteins and cellular structures .

Subcellular Localization

The subcellular localization of tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be localized to the cytoplasm, nucleus, or other organelles, depending on the nature of the conjugated biomolecule and the cellular context. This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the desired site .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Hidroxí-PEG3-(CH2)2-Boc puede sintetizarse mediante un proceso de varios pasos que implica la reacción de polietilenglicol con bromoacetato de terc-butilo, seguido de hidrólisis y posterior protección del grupo hidroxilo con el grupo Boc. Las condiciones de reacción generalmente implican el uso de disolventes orgánicos como diclorometano y catalizadores como trietilamina .

Métodos de producción industrial

En un entorno industrial, la producción de Hidroxí-PEG3-(CH2)2-Boc implica reacciones a gran escala bajo condiciones controladas para garantizar una alta pureza y rendimiento. El proceso incluye el uso de reactores automatizados, control preciso de la temperatura y monitoreo continuo de los parámetros de reacción. El producto final se purifica utilizando técnicas como cromatografía en columna y recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

Hidroxí-PEG3-(CH2)2-Boc experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo hidroxilo puede sustituirse con otros grupos funcionales utilizando reactivos como el cloruro de tosilo.

Reacciones de desprotección: El grupo Boc puede eliminarse en condiciones ácidas para producir la amina libre.

Reacciones de esterificación: El grupo hidroxilo puede reaccionar con ácidos carboxílicos para formar ésteres.

Reactivos y condiciones comunes

Sustitución: Cloruro de tosilo en presencia de una base como la piridina.

Desprotección: Ácido trifluoroacético en diclorometano.

Esterificación: Ácidos carboxílicos con diciclohexilcarbodiimida (DCC) como agente de acoplamiento.

Productos principales

Sustitución: Derivados tosilados.

Desprotección: Derivados de amina libre.

Esterificación: Derivados de éster.

Comparación Con Compuestos Similares

Hidroxí-PEG3-(CH2)2-Boc se puede comparar con otros derivados de polietilenglicol, como:

Hidroxí-PEG2-(CH2)2-Boc: Estructura similar, pero con una cadena de polietilenglicol más corta, lo que da como resultado diferentes propiedades de solubilidad y reactividad.

Metoxí-PEG3-(CH2)2-Boc: Contiene un grupo metoxilo en lugar de un grupo hidroxilo, lo que afecta su reactividad química y aplicaciones.

Hidroxí-PEG3-(CH2)2-Boc es único debido a su combinación específica de grupos funcionales, lo que proporciona un equilibrio de hidrofilicidad, biocompatibilidad y reactividad química, lo que lo hace adecuado para una amplia gama de aplicaciones .

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h14H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXVEOLRERRELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394426 | |

| Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186020-66-6 | |

| Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.